![molecular formula C24H21NO2 B2608670 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-00-7](/img/structure/B2608670.png)
6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)benzodbenzazepine-5,7-dione is complex, with multiple bonds and aromatic rings . It contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Wissenschaftliche Forschungsanwendungen
Chemistry and Biological Activity
6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, as part of the benzazepine family, has been explored for its significant biological activities. Specifically, the chemistry and biological activity of benzazepines have been extensively studied, revealing structure-activity relationships that show cytotoxicity against certain human cancer cells, the ability to form complexes with DNA, and inhibitory effects on multidrug resistance proteins. These findings suggest potential therapeutic applications in cancer treatment and overcoming drug resistance (Kawase, Saito, & Motohashi, 2000).
Synthetic Phenolic Antioxidants
While not directly related to 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, research on synthetic phenolic antioxidants (SPAs) provides context for the environmental and health implications of synthetic chemicals. SPAs, used to retard oxidation in various products, have been detected in multiple environmental matrices and human tissues, indicating widespread exposure. This research highlights the need for developing new compounds with lower toxicity and environmental impact, a principle that can be applied to the development and application of benzazepines (Liu & Mabury, 2020).
Synthetic Approaches to Benzodiazepines
The synthesis of benzodiazepines, closely related to benzazepines, involves various chemical strategies, reflecting the broad interest in these compounds due to their diverse biological activities. This area of research underlines the importance of benzazepines in medicinal chemistry and their potential applications in developing new pharmacological agents (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Behavior of Parabens
Research into the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental persistence and potential health effects of widely used synthetic compounds. By understanding the environmental impact of such substances, this research indirectly supports the need for careful consideration of the ecological consequences of benzazepine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Triazine-Based Heterocyclic Compounds
The exploration of triazine-based compounds for their potent pharmacological activities provides a parallel to the study of benzazepines. Like benzazepines, triazines are an example of heterocyclic compounds with significant biological relevance, highlighting the broader interest in heterocyclic chemistry for drug development (Verma, Sinha, & Bansal, 2019).
Eigenschaften
IUPAC Name |
6-(4-butylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-2-3-8-17-13-15-18(16-14-17)25-23(26)21-11-6-4-9-19(21)20-10-5-7-12-22(20)24(25)27/h4-7,9-16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVXIOTROHLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)
![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)
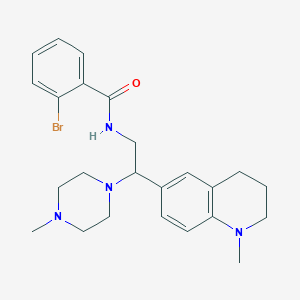
![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)
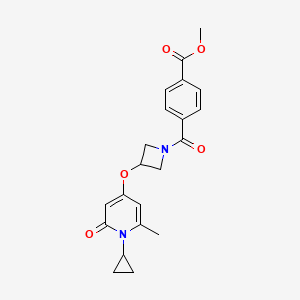
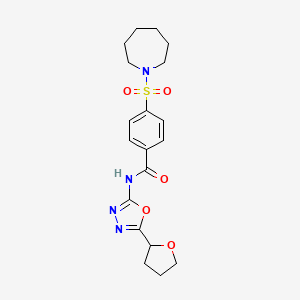


![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)
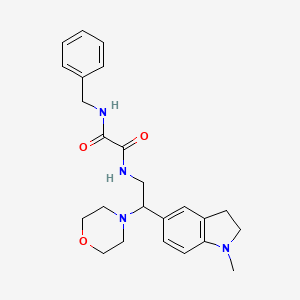
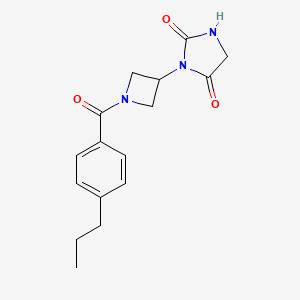
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)